Piperazin-2-one Core vs. Piperazine: Structural Differentiation with Predicted Metabolic Advantage
The target compound features a piperazin-2-one core (a cyclic urea), while the vast majority of piperazinyl-pyrimidine compounds in the kinase inhibitor and antipsychotic literature contain a fully saturated piperazine ring [REFS-1, REFS-2]. The carbonyl group within the piperazin-2-one ring introduces an additional H-bond acceptor and reduces the basicity of the adjacent nitrogen, which has been associated with improved metabolic stability and altered BBB penetration in related CNS-active piperazinone series . No direct metabolic stability data were found for the target compound; this represents a class-level inference based on the piperazinone scaffold.
| Evidence Dimension | Core scaffold: piperazin-2-one vs. piperazine basicity and H-bond acceptor count |
|---|---|
| Target Compound Data | Piperazin-2-one core; 3 H-bond acceptors (2 carbonyl O, 1 pyrimidine N); reduced N-basicity |
| Comparator Or Baseline | Piperazine-based analogs (e.g., PF-4708671, compound 4 in CHEMBL1782045); 2 H-bond acceptors; higher N-basicity |
| Quantified Difference | Calculated reduction in pKa of piperazine N by ~2-3 log units (class-level estimate); +1 H-bond acceptor |
| Conditions | Structural comparison; no direct experimental metabolic stability data available for target compound |
Why This Matters
The piperazin-2-one core may confer differentiated ADME properties compared to piperazine analogs, potentially reducing CYP450-mediated N-dealkylation—a key consideration for in vivo pharmacology studies.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. CHEMBL1782045. View Source
- [2] Rvan RP. Disubstituted N,N-piperazinyl derivatives with psychotropic properties. US Patent. View Source
